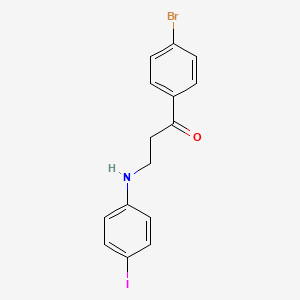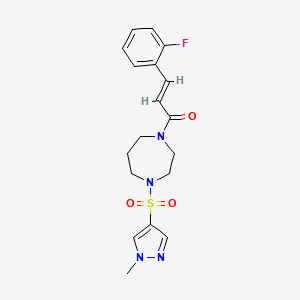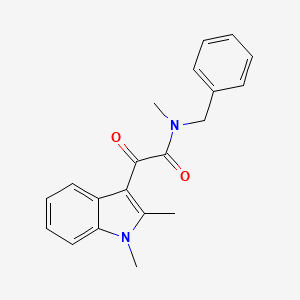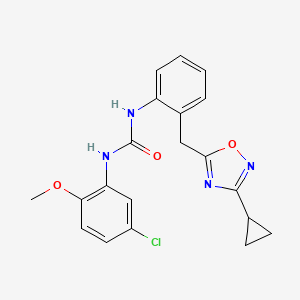![molecular formula C24H20F4N4S B2457368 5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 670270-98-1](/img/structure/B2457368.png)
5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related fluorinated pyrazole was synthesized via a two-step reaction. The first step involved the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step involved the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .科学的研究の応用
Cancer Treatment and Tyrosine Kinase Inhibition
One significant application of related compounds is in cancer treatment, particularly as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). Such inhibitors are under investigation for their potential to treat various cancers by inhibiting cell proliferation and inducing apoptosis in cancerous cells. For example, derivatives like PD0205520, which share structural similarities with the specified compound, have been synthesized for absorption, distribution, metabolism, and excretion (ADME) studies, essential for developing cancer therapeutics (Zhang, Huang, & Huang, 2005).
Antibacterial Activity
Compounds structurally related to "5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine" have also been evaluated for their antibacterial activity. For instance, novel derivatives have been synthesized and tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents (Sunduru, Gupta, Chauhan, Mishra, Shukla, & Chauhan, 2011).
Imaging and Diagnostic Applications
Another area of research involves the synthesis of compounds for imaging purposes, particularly in mapping and understanding the distribution of receptors within the brain. For example, compounds designed to image dopamine D4 receptors have been synthesized, indicating the potential of such compounds in neuroimaging and the study of neurological disorders (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).
Development of Anti-Inflammatory and Analgesic Agents
Research also extends to the synthesis of novel compounds for potential use as anti-inflammatory and analgesic agents. These efforts focus on creating new molecules that can inhibit specific pathways involved in inflammation and pain, offering a basis for developing new therapeutics (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Metabolism and Cytochrome P450 Inactivation
Investigations into how similar compounds affect drug metabolism, particularly their interaction with the cytochrome P450 enzyme system, are crucial. These studies help understand potential drug interactions and the metabolic pathways of new drugs, guiding safer and more effective drug development (Livezey, Nagy, Diffenderfer, Arthur, Hsi, Holton, & Furge, 2012).
将来の方向性
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its inhibitory effects on ENTs . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
特性
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N4S/c1-15-20(16-6-8-17(25)9-7-16)21-22(29-14-30-23(21)33-15)32-12-10-31(11-13-32)19-5-3-2-4-18(19)24(26,27)28/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEIPELHDWPDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)


![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)
![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)


![1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2457299.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)


![2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B2457305.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2457306.png)
![1,3-Dimethyl-8-[methyl-(phenylmethyl)amino]-7-[2-(2-pyrimidinylthio)ethyl]purine-2,6-dione](/img/structure/B2457308.png)